3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CEBTD, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a thiazolidinedione derivative that has been synthesized through various methods and has been extensively studied for its biological and physiological effects.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and receptors in the body. It has also been suggested that it may act by regulating the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to lower blood glucose levels in diabetic rats. It has also been found to reduce the severity and duration of seizures in animals. Furthermore, it has been found to reduce inflammation in animal models of inflammation.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activity can be easily measured. However, it also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of 3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further study its potential anticancer activity and to develop it as a potential anticancer drug. Another direction is to study its potential neuroprotective activity and to develop it as a potential treatment for neurological disorders. Furthermore, it may be possible to modify its structure to improve its solubility and half-life, which would increase its effectiveness in vivo.
Synthesis Methods
3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been synthesized through various methods, including the reaction of 4-chlorobenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 4-chlorobenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of ethanol and sodium hydroxide. The product obtained from both methods is this compound, which can be purified through recrystallization.
Scientific Research Applications
3-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential biological and medicinal applications. It has been found to exhibit anticonvulsant, antidiabetic, and anti-inflammatory activities. It has also been studied for its potential anticancer activity and has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-2-23-15-9-3-12(4-10-15)11-16-17(21)20(18(22)24-16)14-7-5-13(19)6-8-14/h3-11H,2H2,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYVZASJSMRTQE-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.